molecular formula C17H28ClNO2 B5175654 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride

2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride

Cat. No. B5175654
M. Wt: 313.9 g/mol
InChI Key: VLYYOLDQBCGRPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride, also known as MTUCE, is a synthetic compound that has gained significant attention in scientific research. MTUCE is a potent inhibitor of the enzyme monoacylglycerol lipase (MAGL), which is responsible for the degradation of the endocannabinoid 2-arachidonoylglycerol (2-AG). MAGL inhibition by MTUCE leads to increased levels of 2-AG, which has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.

Mechanism of Action

2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride is a potent and selective inhibitor of MAGL, which is responsible for the degradation of 2-AG. MAGL inhibition by 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride leads to increased levels of 2-AG, which activates the cannabinoid receptor CB1 and CB2. Increased activation of these receptors has been shown to have anti-inflammatory, analgesic, and neuroprotective effects.
Biochemical and Physiological Effects
2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has been shown to have a range of biochemical and physiological effects. In preclinical studies, 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has been shown to reduce pain and inflammation in animal models of arthritis and neuropathic pain. 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Additionally, 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has been shown to have anti-cancer effects by inhibiting the growth of cancer cells.

Advantages and Limitations for Lab Experiments

2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has several advantages for scientific research. It is a potent and selective inhibitor of MAGL, making it a useful tool for studying the role of 2-AG in various physiological processes. 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has also been optimized for high purity and high yield, making it a suitable compound for in vitro and in vivo studies. However, 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has some limitations for lab experiments. It is a synthetic compound that may not accurately reflect the effects of endogenous cannabinoids. Additionally, the effects of 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride may be influenced by factors such as dose and route of administration.

Future Directions

There are several future directions for research on 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride. One area of research is the development of novel MAGL inhibitors with improved pharmacokinetic properties. Another area of research is the investigation of the therapeutic potential of 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride in various diseases, including pain, inflammation, and neurodegenerative disorders. Additionally, further studies are needed to understand the long-term effects of MAGL inhibition by 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride and the potential for adverse effects.

Synthesis Methods

2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride is synthesized using a multistep process that involves the reaction of tricyclo[4.3.1.1~3,8~]undec-9-ene-3,6-dione with morpholine and ethyl chloroacetate, followed by hydrogenation and hydrochloride salt formation. The synthesis of 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has been optimized to yield high purity and high yield, making it a suitable compound for scientific research.

Scientific Research Applications

2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has been extensively studied for its potential therapeutic applications in various diseases, including pain, inflammation, and neurodegenerative disorders. Preclinical studies have shown that MAGL inhibition by 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride leads to increased levels of 2-AG, which has been shown to have anti-inflammatory and analgesic effects. 2-(4-morpholinyl)-1-tricyclo[4.3.1.1~3,8~]undec-1-ylethanone hydrochloride has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

2-morpholin-4-yl-1-(1-tricyclo[4.3.1.13,8]undecanyl)ethanone;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H27NO2.ClH/c19-16(12-18-3-5-20-6-4-18)17-9-13-1-2-14(10-17)8-15(7-13)11-17;/h13-15H,1-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLYYOLDQBCGRPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC3CC1CC(C2)(C3)C(=O)CN4CCOCC4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H28ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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